N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide
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Overview
Description
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with benzo[d][1,3]dioxole and furan derivatives, which are then subjected to various functional group transformations to introduce the oxalamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and furan moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate binding to target molecules and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
- benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is unique due to its combination of benzo[d][1,3]dioxole and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-13(12-4-6-23-9-12)3-5-18-16(21)17(22)19-8-11-1-2-14-15(7-11)25-10-24-14/h1-2,4,6-7,9,13,20H,3,5,8,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIMVQTUIYBCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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